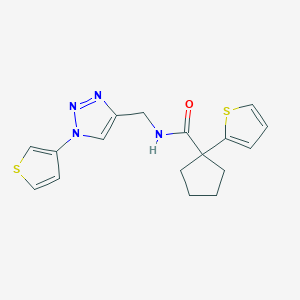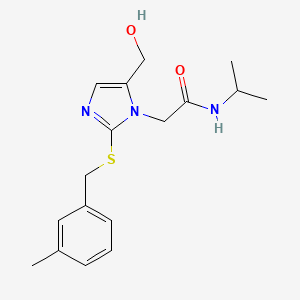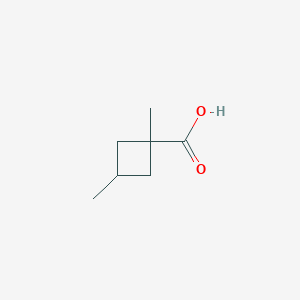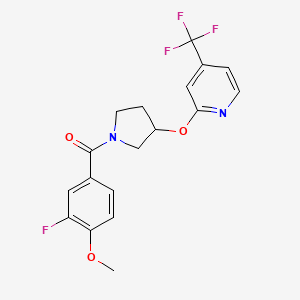
(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex molecule that may have potential applications in various fields, including medicinal chemistry and agriculture. While the exact studies on this compound are not provided, related research can offer insights into its characteristics and potential uses.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of Grignard reagents, oxidation, and cycloaddition reactions. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved a multi-step process to achieve a potent in vitro inhibitor . Similarly, the synthesis of a pyrazole intermediate for herbicides was achieved through a sequence of reactions starting from an anisole derivative, highlighting the complexity and efficiency of such synthetic routes . These examples suggest that the synthesis of the compound would likely be multi-stepped and require careful optimization to achieve high yields and purity.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of compounds with biological targets or other molecules. For example, organotin(IV) complexes derived from a related methanone compound were characterized using various spectroscopic techniques and theoretical calculations to elucidate their structure and coordination mode . Similarly, structural characterization of a methanone derivative was performed using single-crystal X-ray diffraction, which provided detailed information about the molecular conformation and crystal packing . These studies underscore the importance of thorough structural analysis in the development of new compounds.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The dipolar cycloaddition reaction used to synthesize P2X7 antagonists demonstrates the utility of such reactions in creating compounds with potential therapeutic applications . Additionally, the etherification and acylation reactions used to synthesize antiestrogenic compounds indicate that the compound may also undergo similar reactions, which could modify its properties or enhance its activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, molar conductivity, and antimicrobial activity, are critical for its practical application. For instance, the solubility and tolerability of a P2X7 antagonist were key factors in its selection as a clinical candidate . The organotin(IV) complexes showed low molar conductance values, indicating their non-electrolytic nature, and exhibited significant antimicrobial activities, suggesting potential as drugs . These findings highlight the importance of evaluating the physical and chemical properties of new compounds for their successful application.
科学的研究の応用
Synthesis and Structural Analysis The compound is involved in the synthesis of boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. Its structure has been confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Molecular structures are also studied using density functional theory (DFT), providing insights into the molecular electrostatic potential and frontier molecular orbitals, which reveal some physicochemical properties of the compounds (Huang et al., 2021).
Role in Fluorination Processes Investigations into the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules highlight the role of the reagent structure on transformations. The study provides insights into the fluorination processes and the effect of reagent structure on the outcome, which could be relevant for the synthesis or modification of compounds like (3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (Zupan et al., 1995).
Enhancing Photostability and Spectroscopic Properties The fluorination of fluorophores, including the synthesis of bis(2,4,5-trifluorophenyl)methanone, aims at enhancing their photostability and improving spectroscopic properties. This research provides a method to access fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions, offering scalable access to novel fluorinated analogues of known compounds (Woydziak et al., 2012).
Antagonist Clinical Candidate Discovery Research into P2X7 antagonists has led to the discovery of compounds with significant potential for treating mood disorders. This includes the development of a clinical candidate for phase I clinical trials, demonstrating the therapeutic application potential of related compounds (Chrovian et al., 2018).
Antimicrobial Activity Some derivatives have shown promising antimicrobial activity against a range of pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOLHMPHWKNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

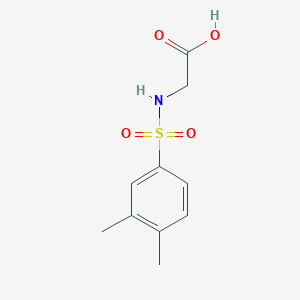
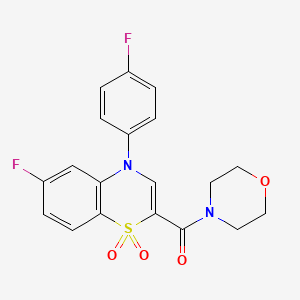

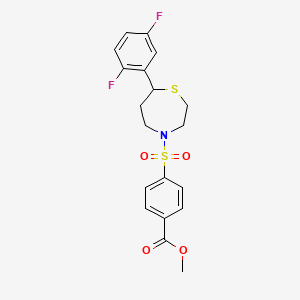

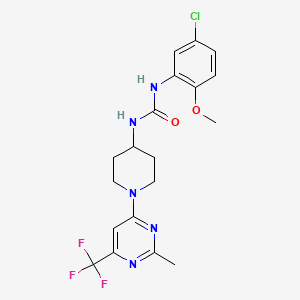
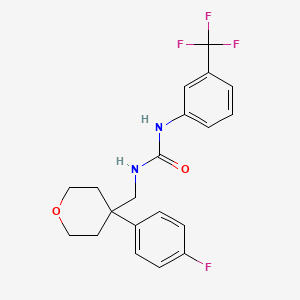
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
